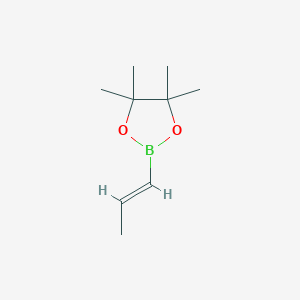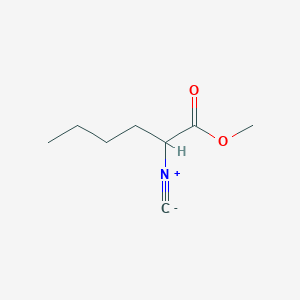
Diisoheptyl phthalate
Descripción general
Descripción
Diisoheptyl phthalate is a phthalate ester used primarily as a plasticizer. It is typically a mixture of various isoheptyl esters of phthalic acid, with the chemical formula C({22})H({34})O(_{4}). This compound is known for its ability to increase the flexibility, transparency, durability, and longevity of plastics .
Mecanismo De Acción
Target of Action
Diisoheptyl phthalate (DIHP) is a synthetic phthalate plasticizer . It is an endocrine-disrupting chemical that can induce neurological disorders . The primary targets of DIHP are the endocrine system, specifically the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis . These systems are crucial for the neurodevelopmental process .
Mode of Action
DIHP interacts with these endocrine systems by interfering with nuclear receptors in various neural structures involved in controlling brain functions . This interference at the intracellular level can lead to the onset of neurological disorders .
Biochemical Pathways
Phthalates, including DIHP, are reported to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . Their physical and chemical attributes have a significant impact on their environmental fate, transport, and degradation in different natural settings . The degradation pathway of DEHP, a similar compound to DIHP, has been analyzed . DEHP is decomposed into phthalates (DBP) and Diuretic sylycol (DEP), then further to Phthalic acid (PA). PA is oxidized, dehydrogenated, and decarboxylated into protocatechins, further entered the TCA cycle through orthotopic ring opening .
Pharmacokinetics
It is known that phthalates are used in a variety of industries because they offer excellent durability and stability . This suggests that DIHP may have a wide distribution and a long half-life in the environment.
Result of Action
The result of DIHP’s action is the potential induction of neurological disorders, such as attention-deficit/hyperactivity disorder, autism spectrum disorder, and decreased masculine behavior . It can also alter the development and function of hormone-dependent structures within the nervous system .
Action Environment
The action of DIHP is influenced by environmental factors. For instance, the degradation of phthalates, including DIHP, is influenced by the presence of microorganisms . Furthermore, the physical and chemical attributes of DIHP, such as its stability and durability, can impact its environmental fate, transport, and degradation .
Análisis Bioquímico
Cellular Effects
In a study on rats, exposure to Diisoheptyl phthalate was found to affect testis development . It increased the fetal Leydig cell cluster size and decreased the fetal Leydig cell size . This compound significantly lowered serum testosterone levels, down-regulated the expression of steroidogenesis-related genes, and increased the percentage of multinucleated gonocytes .
Molecular Mechanism
It is known that phthalates can disrupt endocrine function, which could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that phthalates can have long-term effects on cellular function
Dosage Effects in Animal Models
In animal models, this compound has been shown to have dosage-dependent effects. For example, in a study on rats, it was found that this compound increased the fetal Leydig cell cluster size and decreased the fetal Leydig cell size with a low observed adverse-effect level (LOAEL) of 10 mg/kg .
Metabolic Pathways
It is known that phthalates can be metabolized by various enzymes
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diisoheptyl phthalate is synthesized through the esterification of phthalic anhydride with isoheptyl alcohols. The reaction is typically catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to facilitate the esterification process. The general reaction can be represented as follows:
Phthalic Anhydride+Isoheptyl Alcohol→Diisoheptyl Phthalate+Water
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors where phthalic anhydride and isoheptyl alcohols are continuously fed. The reaction mixture is heated and stirred to ensure complete esterification. The product is then purified through distillation to remove any unreacted alcohol and by-products .
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of phthalic acid and isoheptyl alcohols.
Oxidation: This compound can be oxidized under strong oxidative conditions, leading to the formation of phthalic acid derivatives.
Substitution: this compound can participate in substitution reactions where the ester groups are replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed:
Hydrolysis: Phthalic acid and isoheptyl alcohols.
Oxidation: Phthalic acid derivatives.
Substitution: Compounds with substituted ester groups.
Aplicaciones Científicas De Investigación
Diisoheptyl phthalate has several applications in scientific research:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.
Biology: Studied for its effects on biological systems, particularly its impact on endocrine function and reproductive health.
Medicine: Investigated for its potential toxicological effects and its role as an environmental contaminant.
Comparación Con Compuestos Similares
Diisononyl phthalate: Another phthalate ester used as a plasticizer, with a slightly longer carbon chain.
Diethylhexyl phthalate: A widely used plasticizer with a different alkyl chain structure.
Diisodecyl phthalate: Similar in function but with a longer carbon chain.
Uniqueness: Diisoheptyl phthalate is unique due to its specific isoheptyl ester structure, which provides a balance of flexibility and durability in plasticized materials. Its branched structure also influences its physical and chemical properties, making it suitable for specific applications where other phthalates may not perform as well .
Propiedades
IUPAC Name |
bis(5-methylhexyl) benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O4/c1-17(2)11-7-9-15-25-21(23)19-13-5-6-14-20(19)22(24)26-16-10-8-12-18(3)4/h5-6,13-14,17-18H,7-12,15-16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKELNIPLHQEBJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30872297 | |
| Record name | Bis(5-methylhexyl) phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30872297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Reference #1] | |
| Record name | 1,2-Benzenedicarboxylic acid, di-C6-8-branched alkyl esters, C7-rich | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19198 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0000007 [mmHg] | |
| Record name | 1,2-Benzenedicarboxylic acid, di-C6-8-branched alkyl esters, C7-rich | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19198 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
41451-28-9, 71888-89-6, 90937-19-2 | |
| Record name | Di-(5-methylhexyl)phthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041451289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzenedicarboxylic acid, di-C6-8-branched alkyl esters, C7-rich | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(5-methylhexyl) phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30872297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Benzenedicarboxylic acid, di-C6-8-branched alkyl esters, C7-rich | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.214 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIISOHEPTYL PHTHALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JJP9B98FG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key toxicological concerns surrounding Diisoheptyl phthalate (DIHP) exposure?
A: Research suggests that gestational exposure to DIHP can negatively impact male reproductive development in rats. Studies have shown that DIHP exposure during pregnancy can lead to lower serum testosterone levels in male offspring, potentially by downregulating the expression of genes involved in testosterone production (e.g., Lhcgr, Star, Cyp11a1) []. Additionally, DIHP exposure has been linked to testicular dysgenesis, characterized by abnormalities like increased multinucleated gonocytes and focal testicular hypoplasia [].
Q2: How does the potency of DIHP compare to other phthalates in disrupting fetal testosterone production?
A: Research indicates that DIHP exhibits similar potency to Di(2-ethylhexyl) phthalate (DEHP) in reducing fetal testicular testosterone production []. Interestingly, Diisononyl phthalate (DINP) demonstrates lower potency than both DEHP and DIHP in affecting this endpoint [], suggesting structural differences within the phthalate class can influence their biological activity.
Q3: How persistent is this compound in the environment, and what are the implications for human exposure?
A: While the production of DIHP ended in the United States in 2010, recent studies detecting its metabolites in human urine samples from 2018-2019 suggest ongoing exposure []. This persistence might be attributed to its continued presence in existing products or its use in phthalate diester mixtures. The detection of monohydroxyheptyl phthalate (MHHpP), mono-oxoheptylphthalate (MOHpP), and monocarboxyhexyl phthalate (MCHxP) in these samples indicates recent exposure to DIHP [], highlighting the need for continued monitoring of human exposure levels.
Q4: Can analytical techniques differentiate between various phthalates in complex mixtures?
A: Yes, advanced analytical methods like Proton Nuclear Magnetic Resonance (NMR) spectroscopy coupled with chemometric techniques like Partial Least Squares (PLS) can effectively quantify individual phthalates within complex mixtures []. This approach has been successfully employed to analyze mixtures containing DIHP and other commonly used phthalates like DEHP, butyl benzyl phthalate, and 2,2,4-trimethyl-1,3-pentanediol diisobutyrate []. This capability is crucial for accurately assessing exposure to specific phthalates and understanding their individual contributions to potential health effects.
Q5: What are the physicochemical properties of this compound and how do they relate to its potential applications?
A: DIHP's physicochemical properties, particularly its solubility behavior in different solvents, have been investigated []. Understanding these properties is crucial for predicting its fate and transport in the environment and for optimizing its use in various applications. For instance, its solubility in solvents like toluene, ethylbenzene, and hexane has been experimentally determined at different temperatures [], providing valuable data for industrial processes that utilize DIHP.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-(aminomethyl)-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid](/img/structure/B3416278.png)






